Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a pyridazine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:
Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Piperazine Coupling: The thioether-containing pyridazine is coupled with a piperazine derivative through nucleophilic substitution or other suitable coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-((6-amidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate: Similar structure but lacks the acetamido group.
Ethyl 4-(4-((6-methylpyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate: Contains a methyl group instead of the acetamido group.
Uniqueness
Ethyl 4-(4-((6-acetamidopyridazin-3-yl)thio)butanoyl)piperazine-1-carboxylate is unique due to the presence of the acetamido group, which can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for the development of targeted therapies.
Properties
IUPAC Name |
ethyl 4-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-3-26-17(25)22-10-8-21(9-11-22)16(24)5-4-12-27-15-7-6-14(19-20-15)18-13(2)23/h6-7H,3-5,8-12H2,1-2H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDGERWKYULREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCSC2=NN=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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